N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a compound that features a naphthalene ring, a thiazole ring, and a benzamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the naphthalene and thiazole rings imparts unique chemical properties, making it a valuable subject for research and development.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing their function
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation and affecting its activity .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that the compound may influence several biochemical pathways, leading to downstream effects .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is currently unavailable . These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy.
Result of Action
Based on the effects of similar compounds, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide has been found to engage in strong amide-NH···F hydrogen bond interactions . These interactions are particularly interesting due to the ubiquity of amide residues in proteins . The nature of these interactions can influence the behavior of this compound in biochemical reactions .
Molecular Mechanism
Its strong amide-NH···F hydrogen bond interactions suggest that it may interact with biomolecules in unique ways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves the formation of the thiazole ring followed by the attachment of the naphthalene and benzamide groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with 2-bromoacetophenone can yield the thiazole ring, which can then be further functionalized to introduce the naphthalene and benzamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with similar structural features but different functional groups.
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Another thiazole-containing compound with distinct biological activity.
Uniqueness
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of naphthalene, thiazole, and benzamide groups. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-19(15-7-2-1-3-8-15)22-20-21-18(13-24-20)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCHJOSAXIWUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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